

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Cat. No.: B172885

[Get Quote](#)

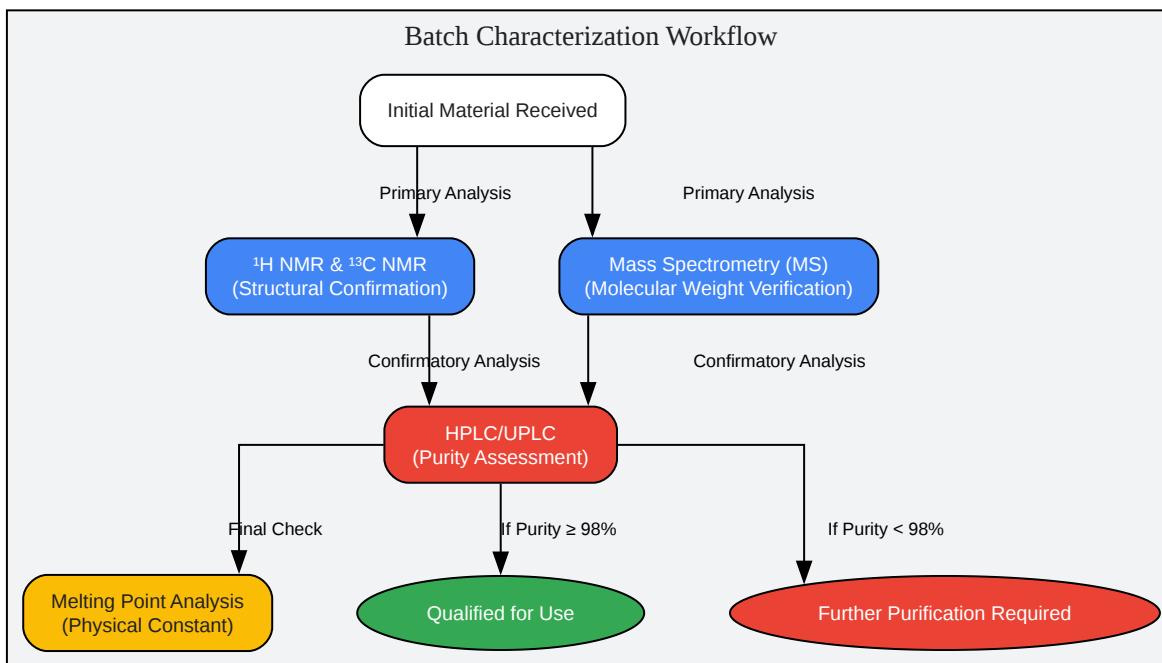
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural diversity and physicochemical properties essential for biological activity. Among these, the benzisoxazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.^[1] Its unique combination of aromaticity, hydrogen bonding capability, and conformational rigidity makes it an ideal starting point for the design of novel therapeutics.

This guide focuses on a specific, functionalized derivative: **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**. This molecule is not merely a static chemical entity but a versatile building block for research and development. The presence of three key functional groups—the benzisoxazole core, a methoxy substituent, and a carboxylic acid handle—provides a rich platform for chemical modification and exploration of structure-activity relationships (SAR). We will delve into the core chemical properties, analytical characterization, synthesis, reactivity, and potential applications of this compound, providing a technical foundation for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the mandatory first step in any research endeavor. These properties dictate handling, formulation, and analytical strategies.

Physicochemical Data Summary


The core physicochemical properties of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** are summarized below. It is important to note that while some data is available from commercial suppliers, properties like melting point and pKa can vary based on purity and experimental conditions.

Property	Value / Description	Source / Rationale
CAS Number	108805-39-6	[2] [3]
Molecular Formula	C ₉ H ₇ NO ₄	Based on structure
Molecular Weight	193.16 g/mol	[4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO, Methanol (Slightly)	[5]
pKa	Estimated 4-5	The carboxylic acid group is the primary acidic center. Its acidity is comparable to benzoic acid but can be influenced by the electron-withdrawing nature of the isoxazole ring. [6]

Analytical Characterization: A Validating System

Confirming the identity and purity of a compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

The following diagram outlines a standard workflow for the complete characterization of a new batch of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

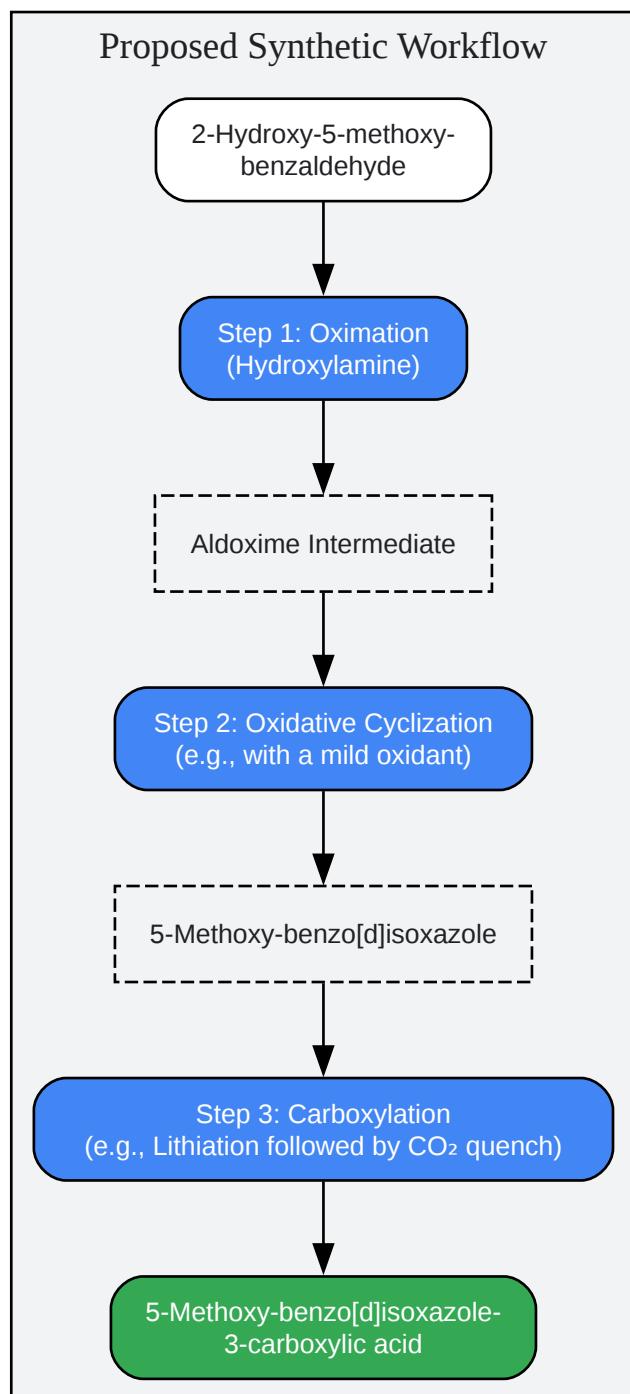
- ^1H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show:
 - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
 - A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.
 - Distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would confirm the 5-methoxy substitution pattern.
- ^{13}C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including the carboxyl carbon (~160-170 ppm), carbons of the benzisoxazole core, and the methoxy

carbon (~55-60 ppm).

- Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the $[M-H]^-$ ion, confirming the molecular weight of 193.16.

This protocol describes a standard method for assessing the purity of the title compound. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making it the industry standard for purity analysis.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Rationale: A reverse-phase C18 column is chosen for its versatility with moderately polar organic molecules. The acidic mobile phase (TFA) ensures that the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
- Sample Preparation: Accurately weigh ~1 mg of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).
 - Injection Volume: 10 μ L.
 - Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.


- Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

PART 2: Synthesis and Chemical Reactivity

The utility of a chemical building block is defined by its synthesis and its predictable reactivity.

Proposed Synthetic Pathway

While multiple synthetic routes to benzisoxazoles exist, a common and reliable method proceeds from a substituted salicylaldehyde derivative. The following workflow illustrates a plausible synthesis for **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A General Synthetic Method

This protocol is a generalized procedure adapted from known methods for synthesizing benzisoxazole derivatives.

- Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime.
 - Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.
 - Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
 - Rationale: The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then reacts with the aldehyde to form the oxime.
 - Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting aldehyde.
 - Pour the reaction mixture into cold water to precipitate the oxime, which is then filtered, washed, and dried.
- Step 2: Cyclization to 5-Methoxy-benzo[d]isoxazole.
 - Suspend the dried oxime (1 equivalent) in a suitable solvent like acetic acid.
 - Add a mild oxidizing agent (e.g., sodium hypochlorite solution) dropwise while maintaining the temperature below 30°C.
 - Rationale: The oxidant facilitates the intramolecular cyclization by removing hydrogen atoms, leading to the formation of the N-O bond of the isoxazole ring.
 - Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Purify the crude product by column chromatography.
- Step 3: Carboxylation at the 3-position.
 - Dissolve the 5-Methoxy-benzo[d]isoxazole (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).

- Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. This selectively deprotonates the C3 position of the isoxazole ring.
- Rationale: The C3 proton of the isoxazole ring is the most acidic proton and can be removed by a strong base to form a lithiated intermediate.
- After stirring for 1 hour, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
- Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
- Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.
- Filter, wash with cold water, and dry to yield the final product. Recrystallization may be necessary for further purification.

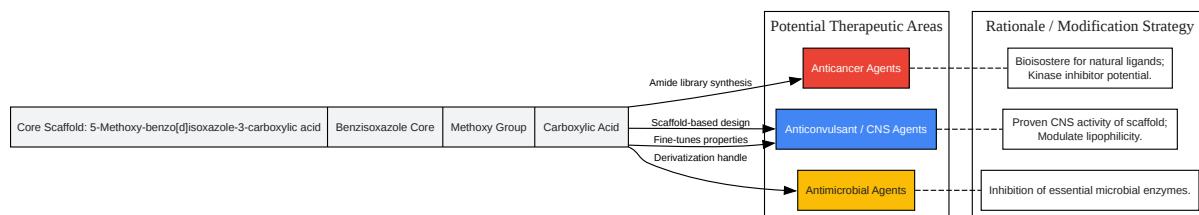
Chemical Reactivity

- The Benzisoxazole Ring: The ring is aromatic and relatively stable.^[7] However, the N-O bond is the weakest link and can be cleaved under certain reductive conditions or by strong bases, leading to ring-opening.^{[7][8][9]} Electrophilic substitution (e.g., nitration, bromination) typically occurs on the benzene ring, with the position directed by the methoxy group.^[10]
- The Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic acids, including:
 - Esterification: Reaction with alcohols under acidic conditions.
 - Amide Bond Formation: Activation (e.g., with EDCI/HOBt or conversion to an acyl chloride) followed by reaction with an amine. This is a critical reaction for extending the molecule in drug discovery programs.^[11]
- The Methoxy Group: As an electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions (C4 and C6).

PART 3: Applications in Research and Drug Development

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is not an end-product but a strategic starting point. Its value lies in its potential as a scaffold for building novel molecules with therapeutic potential.

A Privileged Scaffold in Medicinal Chemistry


The benzisoxazole core is found in several marketed drugs, highlighting its clinical and commercial relevance.[1][7]

- Antipsychotics: Risperidone and Paliperidone.
- Anticonvulsants: Zonisamide.

The presence of this core in the title compound immediately suggests its potential as a building block for developing agents targeting the central nervous system.[1][12]

Logical Framework for Application

The structure of **5-Methoxy-benzo[d]isoxazole-3-carboxylic acid** lends itself to a logical drug discovery process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 108805-39-6|5-Methoxybenzo[d]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 5-METHOXY-BENZO[D]ISOXAZOLE-3-CARBOXYLIC ACID | 108805-39-6 [chemicalbook.com]
- 4. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4 | CID 53408299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of 1,2-benzisoxazole 2-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172885#5-methoxy-benzo-d-isoxazole-3-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com